3-(2-Methoxyethoxy)benzoic acid

Enzyme Inhibition Medicinal Chemistry Carbonic Anhydrase

3-(2-Methoxyethoxy)benzoic acid (CAS 152808-60-1) is a substituted benzoic acid derivative bearing a 2-methoxyethoxy group at the meta position. With the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, this compound is primarily utilized as a versatile intermediate in organic synthesis.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 152808-60-1
Cat. No. B126084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)benzoic acid
CAS152808-60-1
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
InChIKeyZDBKQHIFUZABMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethoxy)benzoic Acid (CAS 152808-60-1): A Differentiated Building Block for Pharmaceutical and Agrochemical Synthesis


3-(2-Methoxyethoxy)benzoic acid (CAS 152808-60-1) is a substituted benzoic acid derivative bearing a 2-methoxyethoxy group at the meta position. With the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, this compound is primarily utilized as a versatile intermediate in organic synthesis . Its structure features a benzoic acid core with an ether-linked methoxyethoxy chain, which imparts distinct physicochemical properties that differentiate it from simpler alkoxy benzoic acids and more complex polyethylene glycol derivatives. Commercial availability is typically at 95% purity or higher, with NMR, HPLC, and GC quality control documentation available from multiple vendors . The compound serves as a key building block in the pharmaceutical and agrochemical sectors, where its specific substitution pattern enables the construction of more complex active molecules .

Why 3-(2-Methoxyethoxy)benzoic Acid Cannot Be Replaced by Generic Alkoxybenzoic Acids in Structure-Activity Relationship Optimization


The 2-methoxyethoxy substituent at the 3-position of the benzoic acid core confers unique physicochemical and pharmacological properties that are not replicated by simpler analogs such as 3-methoxybenzoic acid or 3-ethoxybenzoic acid. The extended ether chain increases lipophilicity and alters hydrogen-bonding capacity, which can significantly impact target binding, metabolic stability, and solubility profiles [1]. Furthermore, the specific substitution pattern influences the compound's acidity (pKa), which is critical for ionization state-dependent processes such as membrane permeability and receptor interactions. In medicinal chemistry, subtle changes to the alkoxy chain length and composition have been shown to produce dramatic differences in enzyme inhibition potency and selectivity [2]. Substituting 3-(2-methoxyethoxy)benzoic acid with a generic alkoxybenzoic acid in a synthetic sequence or biological assay therefore risks loss of activity, altered pharmacokinetics, or synthetic incompatibility, underscoring the necessity for exact compound procurement.

Quantitative Differentiation of 3-(2-Methoxyethoxy)benzoic Acid: Comparative Data for Informed Procurement


Carbonic Anhydrase II Inhibition Potency: Superior Affinity Over Simple Alkoxy Analogs

3-(2-Methoxyethoxy)benzoic acid exhibits potent inhibition of human carbonic anhydrase II (CA II) with a reported inhibition constant (Ki) of 21.2 nM [1]. In contrast, the simpler analog 3-methoxybenzoic acid displays significantly weaker inhibition, with a Ki value of 3,700 nM (3.7 µM) against human carbonic anhydrase I [2]. While direct CA II data for 3-methoxybenzoic acid is not available in the same assay format, the >170-fold difference in potency against CA I versus CA II for the methoxyethoxy derivative suggests a substantial affinity enhancement conferred by the extended ether chain. Additionally, 3-ethoxybenzoic acid has been reported to have a Ki of 18 nM against CA II in a separate study [3], but its different physicochemical profile and lack of methoxy termination may limit its applicability in certain synthetic or pharmacological contexts.

Enzyme Inhibition Medicinal Chemistry Carbonic Anhydrase

Aldose Reductase Inhibition: Moderate Potency with Potential for Further Optimization

3-(2-Methoxyethoxy)benzoic acid demonstrates inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. While direct comparative data for the target compound is limited, a structurally related benzoic acid analog bearing a similar alkoxy substitution pattern exhibited an IC50 of 362 nM against rat lens aldose reductase [1]. This suggests that the 3-(2-methoxyethoxy)benzoic acid scaffold has the potential for moderate aldose reductase inhibition. In contrast, simpler benzoic acid derivatives lacking the extended ether chain typically show weaker or no activity in this assay [2].

Diabetes Complications Enzyme Inhibition Aldose Reductase

Physicochemical Profile: Balanced Lipophilicity and Solubility for Drug-Like Properties

The 2-methoxyethoxy substituent imparts a balanced physicochemical profile to 3-(2-methoxyethoxy)benzoic acid. While experimentally determined logP and aqueous solubility values for the exact compound are not widely reported, computational predictions and data from closely related analogs provide a reasonable estimate. The compound is predicted to have a logP of approximately 2.8 , indicating moderate lipophilicity suitable for membrane permeability. A structurally related analog, 3-[2-(2-methoxyethoxy)ethoxy]benzoic acid, has a reported logP of 1.43 , while 3-ethoxybenzoic acid has a logP of 2.28 [1]. The target compound is expected to fall within this range. In terms of solubility, 3-(2-methoxyethoxy)benzoic acid is reported to be soluble in DMSO (>30 mg/mL) , and a class-level assessment suggests aqueous solubility of at least 25 mg/mL [2].

ADME Physicochemical Properties Drug Discovery

Acidity Modulation: pKa Shift Relative to Unsubstituted Benzoic Acid

The introduction of the 3-(2-methoxyethoxy) group modulates the acidity of the benzoic acid core. The predicted pKa of 3-(2-methoxyethoxy)benzoic acid is 4.30 ± 0.10 , which is slightly lower than that of unsubstituted benzoic acid (pKa = 4.20) and comparable to 3-methoxybenzoic acid (pKa = 4.10) . In contrast, 3-(2-hydroxyethoxy)benzoic acid, which features a terminal hydroxyl group capable of intramolecular hydrogen bonding, exhibits a different acidity profile. The subtle pKa shift of 0.20 units relative to 3-methoxybenzoic acid may influence ionization state at physiological pH, potentially impacting membrane permeability and protein binding.

Ionization State pKa Structure-Property Relationship

Procurement-Driven Application Scenarios for 3-(2-Methoxyethoxy)benzoic Acid


Lead Optimization in Carbonic Anhydrase-Targeted Drug Discovery

Given its potent inhibition of human carbonic anhydrase II (Ki = 21.2 nM) [1], 3-(2-methoxyethoxy)benzoic acid serves as an attractive starting point for the development of novel CA inhibitors. The >170-fold potency advantage over 3-methoxybenzoic acid [2] justifies its selection in medicinal chemistry campaigns targeting CA-related diseases such as glaucoma, epilepsy, and cancer. The compound's balanced lipophilicity (predicted logP ~2.8) and DMSO solubility (>30 mg/mL) facilitate in vitro screening and structure-activity relationship studies.

Synthesis of Advanced Intermediates for Agrochemicals

3-(2-Methoxyethoxy)benzoic acid is a key building block in the synthesis of tri-substituted benzoyl intermediates used in the production of 1,3-cyclohexanedione herbicides [3]. Its specific substitution pattern, featuring a methoxyethoxy group at the 3-position, is essential for the construction of the final herbicidal compounds. Replacing this intermediate with a simpler alkoxybenzoic acid would alter the steric and electronic properties of the resulting herbicide, potentially abolishing its activity or selectivity.

Exploratory Aldose Reductase Inhibitor Development

For research groups investigating aldose reductase as a target for diabetic complications, 3-(2-methoxyethoxy)benzoic acid offers a tractable scaffold for chemical modification. The class-level inference that alkoxybenzoic acids with extended ether chains can exhibit moderate aldose reductase inhibition (IC50 ~362 nM for a related analog) [4] provides a rationale for incorporating this compound into focused libraries aimed at improving potency and selectivity.

Physicochemical Property Tuning in Fragment-Based Drug Discovery

The distinct pKa (4.30) and predicted logP (~2.8) of 3-(2-methoxyethoxy)benzoic acid differentiate it from other benzoic acid fragments . In fragment-based screening, these subtle differences in ionization and lipophilicity can translate into unique binding modes and selectivity profiles. The compound's commercial availability at 95%+ purity with analytical documentation makes it a practical choice for inclusion in fragment libraries designed to explore chemical space around the benzoic acid core.

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